Cas no 3661-63-0 (1H-Indene, 1-methyl-2-phenyl-)

1H-Indene, 1-methyl-2-phenyl- structure
1H-Indene, 1-methyl-2-phenyl- structure
Product Name:1H-Indene, 1-methyl-2-phenyl-
CAS No:3661-63-0
MF:C16H14
MW:206.282364368439
CID:1478495
PubChem ID:2753064
Update Time:2025-04-21

1H-Indene, 1-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 1-methyl-2-phenyl-
    • 1-methyl-2-phenyl-1H-indene
    • AKOS004907862
    • 3661-63-0
    • DTXSID80372959
    • SOKYZLBJLDLMTR-UHFFFAOYSA-N
    • 1-methyl-2-phenylindene
    • Inchi: 1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3
    • InChI Key: SOKYZLBJLDLMTR-UHFFFAOYSA-N
    • SMILES: C1(C)C(C2C=CC=CC=2)=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 206.10962
  • Monoisotopic Mass: 206.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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